



Application Notes and Protocols for the Quantification of Trilostane in Plasma Samples

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of **Trilostane** in plasma samples. Two primary analytical methods are presented: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development processes involving **Trilostane**.

Method 1: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is a robust and cost-effective technique for the quantification of **Trilostane** and its major metabolite, Keto**trilostane**, in plasma samples.

Experimental Protocol

- 1. Sample Preparation (Liquid-Liquid Extraction)
- To 1.0 mL of plasma sample in a centrifuge tube, add an internal standard (e.g., Ethisterone).
- Acidify the plasma by adding a small volume of a suitable acid.



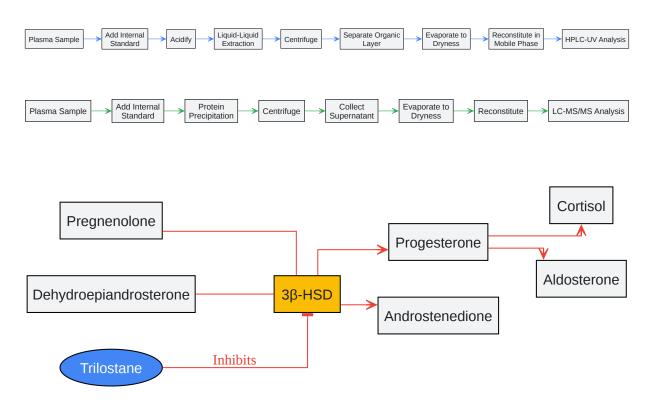
- Add 5 mL of an organic extraction solvent (e.g., a mixture of ether and hexane).
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μL of the mobile phase.
- Inject a portion of the reconstituted sample into the HPLC system.
- 2. HPLC-UV Conditions
- Column: Spherisorb ODS (250 mm x 4.6 mm, 5 μm) or equivalent C18 column.[1]
- Mobile Phase: A mixture of 1,4-dioxan and Sorenson's buffer (pH 5.0) in a 52:48 (v/v) ratio.
 [1]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 255 nm.[1]
- Injection Volume: 20 μL.
- · Column Temperature: Ambient.

Data Presentation



Parameter	Result	Reference
Analytes	Trilostane, Ketotrilostane	[1]
Internal Standard	Ethisterone	[1]
Recovery	> 80%	[1]
Limit of Detection	50 ng/mL	[1]
Inter-day Coefficient of Variation	< 10%	[1]

Experimental Workflow



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References

- 1. High-performance liquid chromatographic analysis of trilostane and ketotrilostane in rat plasma PubMed [pubmed.ncbi.nlm.nih.gov]
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